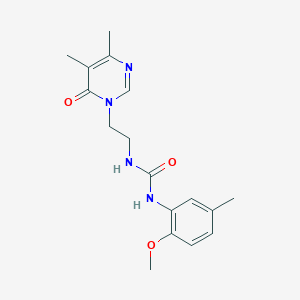

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea

Description

Properties

IUPAC Name |

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11-5-6-15(24-4)14(9-11)20-17(23)18-7-8-21-10-19-13(3)12(2)16(21)22/h5-6,9-10H,7-8H2,1-4H3,(H2,18,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWYKZANJGTNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)NCCN2C=NC(=C(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea can be achieved through several methods, with one of the most common involving the reaction between 4,5-dimethyl-6-oxopyrimidine and an appropriate ethyl urea derivative. The key steps generally include:

N-Alkylation: : Introduction of the ethyl group to the pyrimidine ring.

Urea Formation: : Reaction between the alkylated pyrimidine and 2-methoxy-5-methylphenyl isocyanate.

Reaction conditions typically involve moderate temperatures (50-80°C) and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.

Industrial Production Methods: In an industrial setting, large-scale production of this compound often utilizes continuous flow reactors to ensure consistent product quality and yield. The process optimization might include:

Automated Synthesis: : Use of automated synthesis platforms to control reaction conditions precisely.

Purification: : Implementation of chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:

Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or permanganate.

Reduction: : Commonly conducted using reagents like lithium aluminum hydride.

Substitution: : Nucleophilic substitution can occur at the pyrimidinyl or phenyl rings under suitable conditions.

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Solvents: : DMSO, methanol, chloroform.

Oxidation Products: : Formation of corresponding sulfoxides or sulfones.

Reduction Products: : Amino derivatives or alcohols.

Substitution Products: : Various substituted pyrimidinyl and phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of compounds similar to 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. A study demonstrated that modifications in the pyrimidine structure could enhance cytotoxicity against various cancer cell lines, indicating that this compound could be optimized for improved therapeutic efficacy .

Antimicrobial Properties

Another significant application is in the field of antimicrobial agents. The urea moiety in this compound can enhance binding affinity to bacterial enzymes, potentially leading to effective inhibition of microbial growth. A study on related urea derivatives found promising results against both Gram-positive and Gram-negative bacteria. The structural features of this compound suggest it may possess similar or superior antimicrobial activity.

Electronic Properties

The presence of conjugated systems in compounds like this compound can be exploited in materials science. These compounds have been studied for their potential use in organic electronics, where their ability to facilitate charge transport is critical. Research indicates that the integration of such urea derivatives into polymer matrices can significantly enhance the electrical conductivity of the materials.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Anticancer Study | Anticancer Activity | Demonstrated enhanced cytotoxicity in modified pyrimidine derivatives against cancer cell lines. |

| Antimicrobial Research | Antimicrobial Properties | Showed effective inhibition against various bacterial strains using urea derivatives. |

| Material Science Investigation | Electronic Properties | Found increased conductivity in polymers incorporating pyrimidine-based compounds. |

Mechanism of Action

The mechanism by which 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, leading to altered biochemical pathways. The pathways involved depend on the context, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous molecules:

Key Observations:

Structural Divergence: The target compound’s pyrimidinone-urea hybrid distinguishes it from Sorafenib (pyridine-urea) and Riluzole (benzothiazole-urea). Pyrimidinone’s electron-deficient ring may enhance interactions with ATP-binding pockets in kinases compared to pyridine or benzothiazole cores. The compound in shares a pyrimidinone core but incorporates a phosphoramidite-linked sugar, suggesting applications in nucleotide chemistry rather than therapeutic inhibition.

Substituent Effects :

- The 2-methoxy-5-methylphenyl group on the target compound likely improves membrane permeability compared to bulkier substituents (e.g., tert-butyldimethylsilyl in ).

- Sorafenib’s trifluoromethyl group enhances target affinity but reduces metabolic stability relative to the target’s methyl-methoxy combination.

Synthetic Complexity: The target compound’s synthesis likely involves coupling a pyrimidinone-ethyl intermediate with a substituted phenyl isocyanate. This contrasts with the multi-step, protecting-group-dependent synthesis of , which requires specialized reagents like tert-butyldimethylsilyl chloride .

Research Findings and Limitations

- Substituent positioning (e.g., 2-methoxy vs. 3-methoxy) can alter selectivity .

- Solubility and Bioavailability : The methyl and methoxy groups may confer moderate aqueous solubility (~10–50 µM), though inferior to Sorafenib’s trifluoromethyl-pyridine system.

- Crystallographic Validation : Structural confirmation of such compounds relies on software like SHELX , but resolution limits or twinning (common in flexible urea derivatives) may complicate refinement .

Biological Activity

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, characterized by a pyrimidine ring and various substituents, suggests potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 343.4 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 2034536-86-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrimidine ring can mimic natural nucleotides, which allows the compound to inhibit or modulate the activity of enzymes involved in nucleotide metabolism. Additionally, the presence of the methoxy and methyl groups enhances its binding affinity to hydrophobic pockets in proteins, potentially increasing its specificity and efficacy against target enzymes or receptors .

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyrimidine structures have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific kinases involved in cancer signaling pathways, thereby disrupting tumor growth and survival mechanisms .

Case Studies

- Study on Enzyme Inhibition : A study conducted on a series of urea derivatives demonstrated that modifications at the pyrimidine moiety significantly impacted their inhibitory activity against certain kinases. The presence of the methoxy group was found to enhance binding affinity .

- Anticancer Efficacy : In vitro tests showed that compounds with similar structures exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Enzyme Inhibition | Inhibits specific kinases |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Key Modifications | Biological Activity |

|---|---|---|

| Base Compound | Original structure | Moderate activity |

| Methoxy Substituted Variant | Addition of methoxy group | Enhanced activity |

| Methyl Substituted Variant | Additional methyl groups | Increased potency |

Q & A

Q. Key Challenges :

- Selectivity : Avoiding over-alkylation during linker attachment.

- Purification : Removing unreacted intermediates using column chromatography or recrystallization .

Which analytical techniques are critical for confirming the structural integrity of this compound?

Q. Basic Characterization

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy and methyl groups on the phenyl ring, pyrimidinone protons).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C20H25N4O3: 375.19 g/mol).

- HPLC : Assess purity (>95% required for pharmacological studies) .

How can researchers optimize reaction yields using statistical experimental design?

Advanced Experimental Design

Implement Design of Experiments (DOE) to minimize trial-and-error:

Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading).

Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction time).

Validation : Confirm optimal conditions via triplicate runs.

Example : DOE reduced synthesis time for a related urea derivative by 40% while maintaining >90% yield .

What computational strategies predict the compound’s reactivity and interaction with biological targets?

Q. Advanced Computational Modeling

- Quantum Chemical Calculations : Density Functional Theory (DFT) to map electron density on the pyrimidinone ring, predicting nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., kinases) using force fields like AMBER or CHARMM.

- ICReDD Workflow : Combine computational path searches with experimental validation to identify optimal reaction pathways .

How do structural modifications influence bioactivity? Design principles for SAR studies.

Q. Advanced Structure-Activity Relationship (SAR)

| Modification | Impact on Activity | Example |

|---|---|---|

| Methoxy Position | Ortho-substitution enhances metabolic stability | 2-methoxy vs. 3-methoxy analogs differ in CYP450 interactions . |

| Pyrimidinone Substituents | Methyl groups modulate steric hindrance for target binding | 4,5-dimethyl vs. 4-ethyl derivatives show varying kinase inhibition . |

How to resolve contradictions in reported bioactivity data across studies?

Q. Advanced Data Analysis

Assay Variability : Normalize data using positive/negative controls (e.g., IC50 values against reference inhibitors).

Meta-Analysis : Apply multivariate regression to isolate confounding factors (e.g., cell line differences).

Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based assays yield inconsistent results .

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced Stability Studies

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and monitor decomposition via LC-MS.

- Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.